L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(phenylazo)-
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Overview
Description
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl-, phenylmethyl ester, has a molecular weight of 468.59 and a formula of C27H36N2O5 .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-[(1,1-Dimethylethoxy)carbonyl]glutamic acid, are as follows: Molecular Formula CHNO, Average mass 247.245 Da, Monoisotopic mass 247.105591 Da .Scientific Research Applications
Enzymatic Analysis and Biosynthesis
L-phenylalanine is a significant subject in enzymatic research. It is notably used in the study of L-phenylalanine ammonia-lyase, an enzyme found in Rhodotorula glutinis. This enzyme is crucial for the biosynthesis of L-phenylalanine and has applications in biochemistry for the assay of this amino acid (Marusich et al., 1981). Furthermore, research on synthetic models of phenylalanine ammonia lyase (PAL) provides insights into the reversible conversion of α-amino acids to acrylic acids, a reaction with potential industrial significance (Rettig et al., 2000).
Metabolic Engineering and Production Enhancement
L-phenylalanine's role in metabolic pathways is of great interest. A study on E. coli highlighted the quantitative investigation of phenylalanine biosynthesis, identifying key enzymes in the shikimate pathway. This research provides methods to enhance phenylalanine yield, which is significant for its applications in food and medicine (Ding et al., 2016).
Analytical Chemistry and Separation Techniques
In analytical chemistry, L-phenylalanine derivatives are used in the development of separation techniques. For instance, supercritical fluid chromatography has been applied for the enantiomeric separation of phenylalanine and its intermediates (Lou et al., 1992). Additionally, molecularly imprinted electrochemical sensors for L-phenylalanine detection are significant for selective and sensitive determination, demonstrating the compound's utility in sensor technology (Ermiş et al., 2017).
Enzyme Structure and Function
Studies on enzymes like L-phenylalanine dehydrogenase from Rhodococcus sp. M4 have contributed to our understanding of enzyme mechanisms, specifically in the oxidative deamination of amino acids (Vanhooke et al., 1999). Similarly, research on the influence of functional groups in L-phenylalanine derivatives provides insights into their electronic structures and ionization spectra, which is valuable for chemical and pharmaceutical studies (Ganesan et al., 2010).
Synthesis of Derivatives and Medicinal Applications
The synthesis of new derivatives of L-phenylalanine, like tetrazolyl derivatives, has implications in medicinal chemistry, particularly for their potential biological activity (Tolstyakov et al., 2016). Additionally, studies on the biosynthesis and metabolic fate of phenylalanine in conifers reveal its role in the channeling of carbon from photosynthesis to phenylpropanoid biosynthesis, important in the study of plant biology and wood formation (Pascual et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenyldiazenylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-20(2,3)27-19(26)21-17(18(24)25)13-14-9-11-16(12-10-14)23-22-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,26)(H,24,25)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGILQBLNBVSUCR-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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